1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound characterized by a chloro-substituted aromatic ring and a diamine functional group. Its molecular formula is , and it has a molecular weight of approximately 184.66 g/mol. This compound is notable for its stereochemistry, which can significantly influence its reactivity and biological activity.
The compound can be synthesized through various chemical methods, primarily involving the starting material 2-chloro-3-methylbenzaldehyde. The synthesis typically employs reductive amination techniques to convert the aldehyde into an amine.
1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine belongs to the class of organic compounds known as amines, specifically diamines, due to the presence of two amine functional groups. It also features a chloro-substituted aromatic ring, classifying it as a chloroaromatic compound.
The synthesis of 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine generally follows these steps:
Industrial production methods may involve large-scale reductive amination processes optimized for yield and purity, utilizing continuous flow reactors and chiral catalysts to enhance efficiency.
The molecular structure of 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine can be represented in various formats:
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2 |
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | (1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |
| InChI Key | IMRNLUKFCARPHK-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C@HN)Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C(CN)N)Cl |
1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The diamine group is capable of forming hydrogen bonds with biological molecules, which influences their activity. Additionally, the chloro-substituted aromatic ring can participate in π-π interactions that modulate the compound’s effects on biological systems.
The compound exhibits typical physical characteristics associated with organic diamines and chloroaromatic compounds.
Key chemical properties include:
1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
This compound's unique structure and reactivity make it valuable in various fields of scientific research and industrial applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2